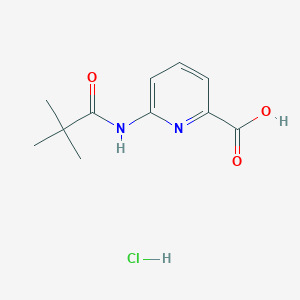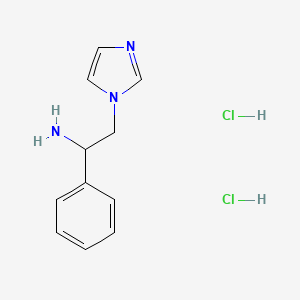
2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride
Overview
Description
2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, also known as phenyl-2-imidazoline (PI), is a synthetic organic compound that has gained attention in the scientific research community for its potential pharmacological properties. PI is a derivative of imidazoline, a class of compounds that has been found to exhibit various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects. In
Scientific Research Applications
Corrosion Inhibition
Novel imidazoline derivatives have been explored for their effectiveness in protecting mild steel against corrosion in acidic environments. Studies utilizing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests demonstrated that these compounds, including halogen-substituted imidazolines, significantly reduce corrosion rates. The surface morphology and inhibition mechanisms were further elucidated through scanning electron microscopy (SEM) and theoretical calculations, indicating that these compounds offer promising corrosion protection due to their strong adsorption onto the metal surface (Zhang et al., 2015).
Antimicrobial and Antiprotozoal Activity
Research into the antimicrobial and antiprotozoal efficacy of imidazoline and its derivatives has shown promising results. A series of novel benzimidazole compounds demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some derivatives performing better than standard treatments like metronidazole. These findings suggest potential applications in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Monoamine Oxidase Inhibitors
Imidazole derivatives have also been studied for their potential as monoamine oxidase (MAO) inhibitors, with implications for treating neurological disorders. A series of (2E)-1-[4-(1H-imidazol-1-yl)substituted phenyl]-3-phenylprop-2-en-1-one derivatives were synthesized and evaluated, showing competitive inhibition of both MAO-A and MAO-B enzymes. These findings highlight the therapeutic potential of imidazoline derivatives in developing treatments for conditions like depression and Parkinson's disease (Sasidharan et al., 2018).
properties
IUPAC Name |
2-imidazol-1-yl-1-phenylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLIUHLROTWPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592104 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride | |
CAS RN |
24169-73-1 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



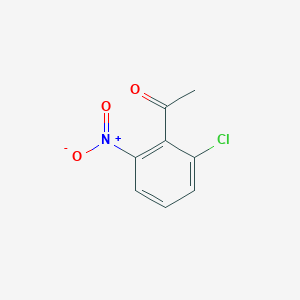
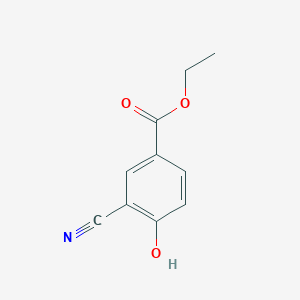
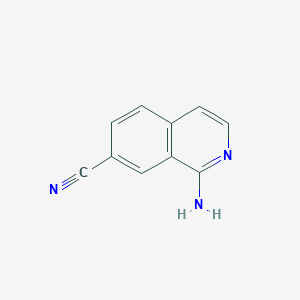

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)


![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
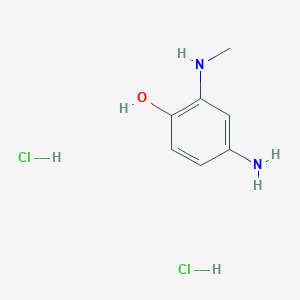
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)



